4-Benzyl-4-butylmorpholin-4-ium chloride
Description
Properties
CAS No. |
90166-92-0 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
4-benzyl-4-butylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C15H24NO.ClH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
CKLJWBKMMNHRJJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Butylmorpholine
Procedure :
- Morpholine (1.0 mol) is reacted with 1-bromobutane (1.2 mol) in acetonitrile at 80°C for 12 h in the presence of potassium carbonate (1.5 mol).
- The mixture is filtered to remove KBr, and the solvent is evaporated to yield 4-butylmorpholine as a pale-yellow liquid (yield: 85–90%).
Characterization :
Quaternization with Benzyl Chloride
Procedure :
- 4-Butylmorpholine (1.0 mol) is dissolved in dry toluene and treated with benzyl chloride (1.1 mol) at 60°C for 24 h.
- The precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol to yield the target compound as a white crystalline solid (yield: 75–80%).
Optimization Notes :
- Excess benzyl chloride ensures complete quaternization.
- Anhydrous conditions prevent hydrolysis of the alkylating agent.
Characterization :
- ¹H NMR (D₂O): δ 7.52 (m, 5H, Ar–H), 4.65 (s, 2H, N–CH₂–Ar), 3.85 (m, 4H, N–CH₂), 3.30 (m, 4H, O–CH₂), 1.75 (m, 2H, CH₂), 1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
- FT-IR : Peaks at 1,480 cm⁻¹ (C–N⁺) and 3,050 cm⁻¹ (Ar–H).
One-Pot Synthesis
Procedure :
- Morpholine (1.0 mol), 1-bromobutane (1.2 mol), and benzyl chloride (1.2 mol) are refluxed in acetonitrile with NaH (2.5 mol) for 48 h.
- The mixture is cooled, filtered, and the solvent evaporated. The residue is recrystallized from methanol (yield: 70–75%).
Advantages :
- Reduced reaction time compared to stepwise methods.
- Suitable for large-scale production.
Limitations :
Alternative Methods
Microwave-Assisted Synthesis
Procedure :
Ionic Liquid-Mediated Synthesis
Procedure :
- The reaction is conducted in [BMIM][BF₄] ionic liquid at 90°C for 6 h, enhancing solubility and reaction efficiency.
- Yield : 88% with easy separation of the ionic liquid for reuse.
Industrial-Scale Considerations
Catalytic Quaternization
Purification Techniques
- Recrystallization : Ethanol or methanol is preferred for high-purity products (>99%).
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) removes trace impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 75–80 | 36 h | >98 | High |
| One-Pot Synthesis | 70–75 | 48 h | 95–97 | Moderate |
| Microwave-Assisted | 80–85 | 1 h | >99 | Low |
| Ionic Liquid-Mediated | 88 | 6 h | >99 | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-butylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New quaternary ammonium compounds with different substituents.
Scientific Research Applications
4-Benzyl-4-butylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in wastewater treatment as a flocculant to remove contaminants.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4-methylmorpholin-4-ium chloride
- 4-Benzyl-4-ethylmorpholin-4-ium chloride
- 4-Benzyl-4-propylmorpholin-4-ium chloride
Uniqueness
4-Benzyl-4-butylmorpholin-4-ium chloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
